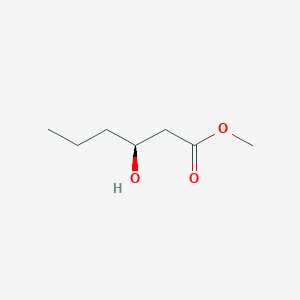

(S)-methyl 3-hydroxyhexanoate

Description

Research Significance and Contextualization

(S)-methyl 3-hydroxyhexanoate (B1247844) belongs to the class of β-hydroxy esters, which are highly sought-after intermediates in organic synthesis. The presence of two functional groups—a hydroxyl group and an ester—along with a stereocenter, makes it a valuable building block. The specific (S)-configuration is crucial for the synthesis of numerous biologically active natural products and pharmaceuticals, where specific stereochemistry is often a prerequisite for desired activity.

The primary research significance of (S)-methyl 3-hydroxyhexanoate stems from its role as a chiral synthon. Its carbon backbone and defined stereochemistry can be incorporated into larger molecules, allowing for the controlled construction of complex stereochemical architectures. This is of particular importance in the synthesis of pheromones, flavor compounds, and macrocyclic lactones with potential therapeutic properties. For instance, the related compound ethyl 3-hydroxyhexanoate is a key intermediate in the synthesis of (+)-neopeltolide, a marine macrolide that has demonstrated potent antiproliferative activity against various cancer cell lines and antifungal activity against Candida albicans. scielo.brresearchgate.net

Overview of Scholarly Investigations

Academic research into this compound has predominantly focused on its efficient and stereoselective synthesis. The primary route for its preparation is the asymmetric reduction of the prochiral ketone, methyl 3-oxohexanoate (B1246410). While traditional chemical methods exist, they often require harsh conditions or expensive chiral catalysts. researchgate.net Consequently, a significant body of research has been dedicated to developing biocatalytic methods, which utilize enzymes or whole microorganisms to perform the reduction under mild and environmentally benign conditions. researchgate.net

A variety of microorganisms, including yeasts such as Geotrichum candidum, Kluyveromyces marxianus, and Candida parapsilosis, have been investigated for their ability to reduce β-ketoesters. scielo.brmdpi.comresearchgate.net These whole-cell biocatalysts are advantageous as they contain the necessary enzymes and cofactors, along with a mechanism for cofactor regeneration. scielo.br Research has shown that the stereochemical outcome of these bioreductions can be influenced by factors such as the specific microbial strain, the cultivation conditions, and the structure of the substrate. researchgate.netacs.org

Furthermore, isolated enzymes, particularly ketoreductases (Kreds), have been employed for the synthesis of chiral hydroxy esters. These enzymes often exhibit high enantioselectivity and can be used to produce the desired (S)- or (R)-enantiomer with high purity. researchgate.netmdpi.com Chemoenzymatic strategies, which combine a chemical step with a biocatalytic one, have also been developed to synthesize more complex molecules starting from methyl 3-oxohexanoate. researchgate.net For example, the enzymatic reduction of methyl 3-oxohexanoate is the key step in the synthesis of the banana volatile (S)-2-pentyl (R)-3-hydroxyhexanoate, achieving high optical purity. researchgate.net

The following tables summarize some of the key findings from scholarly investigations into the synthesis of chiral 3-hydroxyhexanoate esters.

Table 1: Biocatalytic Reduction of 3-Oxohexanoate Esters

| Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference(s) |

| Kluyveromyces marxianus | Ethyl 3-oxohexanoate | (R) | 96 | >99 | scielo.br |

| Ketoreductase (Kred-119) | Methyl 3-oxohex-5-enoate | (S) | 79 | >99 | mdpi.com |

| Candida parapsilosis (WY12) | N-(3-oxobutyl)heterocycles | (S) | 83-99 | >99 | researchgate.net |

| NADPH-dependent ketoreductase | Methyl 3-oxohexanoate | Not Specified | 92 | >99 | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3S)-3-hydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-6(8)5-7(9)10-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCRBMDJCPPJDX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](CC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biological Distribution

Stereochemical Abundance and Enantiomeric Distribution in Biological Systems

The biological significance and sensory properties of chiral molecules are often dependent on their stereochemistry. In the case of methyl 3-hydroxyhexanoate (B1247844), the (R) and (S) enantiomers possess distinct olfactory characteristics. Despite this, there is a notable scarcity of research focused on the enantiomeric distribution of this compound in natural systems.

While the presence of methyl 3-hydroxyhexanoate has been confirmed in various fruits, comprehensive studies employing chiral separation techniques to determine the natural abundance of the (S)-enantiomer versus the (R)-enantiomer are limited. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated methyl 3-hydroxyhexanoate, noting that the specific (R)- or (S)-enantiomer is not specified by its CAS registry number. This highlights the need for further enantioselective analysis to understand the stereochemical landscape of this compound in nature. Such research would provide valuable insights into the biosynthetic pathways that lead to the production of specific enantiomers in different plant species and the resulting impact on their flavor and aroma profiles.

Biosynthetic Pathways and Metabolic Integration

Enzymatic Synthesis Mechanisms of (S)-Methyl 3-hydroxyhexanoate (B1247844)

The synthesis of (S)-methyl 3-hydroxyhexanoate is predominantly achieved through biocatalytic reduction of its corresponding keto ester. This process relies on highly selective enzymes that ensure the correct stereochemistry of the final product.

The creation of this compound is often accomplished via the stereoselective reduction of methyl 3-oxohexanoate (B1246410). This transformation is catalyzed by a class of enzymes known as oxidoreductases, particularly alcohol dehydrogenases (ADHs). These enzymes facilitate the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the substrate, yielding the chiral hydroxyl group.

Whole-cell biocatalysis is regarded as a highly effective method for this synthesis. This approach is advantageous because the required oxidoreductase, the cofactor (NAD(P)H), and the system for cofactor regeneration are all contained within the living cell, streamlining the process. Various microorganisms are employed as biocatalysts for the reduction of prochiral ketones, demonstrating the widespread utility of this enzymatic strategy. The choice of biocatalyst is crucial as it determines the enantioselectivity of the reaction, ensuring the production of the desired (S)-enantiomer.

| Biocatalytic System | Enzyme Class | Reaction Type | Key Advantage |

|---|---|---|---|

| Whole-Cell Biocatalysis (Microorganisms) | Oxidoreductases (e.g., ADHs) | Stereoselective Reduction | Contains enzyme, cofactor, and regeneration system in one vessel. |

| Isolated Enzymes | Alcohol Dehydrogenase (ADH) | Asymmetric Ketone Reduction | High specificity and control over reaction conditions. |

The most direct precursor for the enzymatic synthesis of this compound is methyl 3-oxohexanoate . In a biocatalytic context, this keto ester is the substrate upon which alcohol dehydrogenases act.

In a broader metabolic sense, the carbon backbone of this compound originates from the fatty acid metabolism pool. The six-carbon chain is built up from two-carbon acetyl-CoA units. The key intermediate within the cell is 3-ketoacyl-CoA . This molecule is a central point in both fatty acid synthesis and degradation.

Enzyme substrate selectivity plays a critical role. ADHs exhibit varying preferences for substrates of different chain lengths. For instance, 3-hydroxyacyl-CoA dehydrogenase (HADH) shows a preference for medium-chain substrates, while the related short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) acts on a wider spectrum, including short-chain acyl-CoAs. nih.gov This inherent selectivity is a determining factor in the efficiency of producing a specific compound like this compound. Studies on horse liver alcohol dehydrogenase, for example, have evaluated the kinetic parameters that control its selectivity for various unbranched, acyclic secondary alcohols and ketones. nih.gov

Role within Fatty Acid Metabolism Pathways

This compound is structurally analogous to a key intermediate in the mitochondrial β-oxidation of fatty acids. This metabolic pathway sequentially breaks down fatty acids into acetyl-CoA units, generating energy.

The third step of the β-oxidation cycle is the oxidation of an L-β-hydroxyacyl-CoA to 3-ketoacyl-CoA, a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH) . wikipedia.orgpharmaguideline.comabcam.com This is the reverse of the reduction reaction used to synthesize the hydroxy ester. The (S)-configuration of the hydroxyl group in this compound corresponds to the L-configuration of the intermediate in this pathway. Therefore, the compound is intrinsically linked to this central process of energy metabolism. fiveable.me

Conversely, fatty acid synthesis and elongation pathways involve the reduction of a 3-ketoacyl group to a 3-hydroxyacyl group. diva-portal.org This demonstrates that the 3-hydroxyhexanoyl moiety is a fundamental structural unit that appears during both the construction and deconstruction of fatty acid chains.

| Step | Reaction | Enzyme | Relevance to this compound |

|---|---|---|---|

| 1 | Dehydrogenation | Acyl-CoA Dehydrogenase | Creates a double bond. |

| 2 | Hydration | Enoyl-CoA Hydratase | Adds water, forming L-β-hydroxyacyl-CoA. |

| 3 | Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group; the substrate is the CoA-ester analogue of the compound. wikipedia.orgabcam.com |

| 4 | Thiolysis | β-Ketothiolase | Cleaves acetyl-CoA. |

Linkages to Amino Acid Metabolism in Ester Biosynthesis

While the direct precursors to this compound are derived from fatty acid metabolism, there is an indirect but crucial link to amino acid metabolism. This connection is based on the role of amino acids in supplying the fundamental building blocks for fatty acid synthesis.

The catabolism of various amino acids results in the formation of intermediates that can enter central metabolic pathways, such as the citric acid (TCA) cycle. nih.gov These TCA cycle intermediates can then be converted to acetyl-CoA , the primary precursor for de novo fatty acid synthesis. diva-portal.orgnih.gov For example, the carbon skeletons of amino acids like alanine, cysteine, glycine, serine, and tryptophan can be degraded to pyruvate, which is subsequently converted to acetyl-CoA. Similarly, the breakdown of leucine, isoleucine, and valine can also generate acetyl-CoA or propionyl-CoA, which serves as a primer for odd-chain fatty acid synthesis. researchgate.net

Therefore, amino acid metabolism serves as a foundational source of the carbon atoms that are ultimately assembled into the hexanoyl backbone of the target ester. This highlights the interconnectedness of cellular metabolic networks, where the products of one pathway (amino acid degradation) provide the necessary substrates for another (fatty acid synthesis), which in turn generates the precursors for specialized compounds. nih.gov

Genetic Basis and Transcriptomic Regulation of Biosynthetic Enzymes

The production of this compound and related compounds is underpinned by the expression of specific genes encoding the necessary biosynthetic enzymes. Advances in genetic engineering have enabled the manipulation of these pathways to enhance the production of desired molecules.

Much of the research in this area has focused on the synthesis of polyhydroxyalkanoates (PHAs), which are biopolymers that can incorporate 3-hydroxyhexanoate (3HHx) monomers. To increase the fraction of 3HHx in these polymers, metabolic engineering strategies are employed. These often involve the introduction of heterologous genes into host organisms like Escherichia coli or Cupriavidus necator. nih.govfrontiersin.orgmdpi.com Key genes targeted for engineering include:

phaJ (enoyl-CoA hydratase): This gene encodes an enzyme that provides the (R)-3-hydroxyacyl-CoA precursor from the β-oxidation pathway.

phaC (PHA synthase): This gene encodes the polymerase that assembles the monomers. Modifying this gene can alter substrate specificity to favor the incorporation of medium-chain-length monomers like 3HHx.

ccr (crotonyl-CoA carboxylase/reductase): Used in artificial pathways to generate longer-chain precursors from acetyl-CoA. nih.gov

Transcriptomic studies have provided further insight into the regulation of these pathways. For instance, in the high-3HHx producing strain Cupriavidus sp. Oh_1, enhanced production was linked to the higher expression of introduced phaCRa and phaJPa genes. Furthermore, analysis revealed the upregulation of native operons that encode for β-oxidation enzymes, indicating a coordinated transcriptional response to channel metabolites towards 3HHx precursor synthesis. mdpi.com The regulation of enzymes central to the pathway, such as 3β-hydroxysteroid dehydrogenase (which belongs to the same broad family as HADH), is known to be complex, involving multiple transcription factors and signaling pathways. nih.gov This suggests that the native enzymes contributing to the precursor pool for this compound are also likely subject to intricate transcriptional control.

Enantioselective Synthesis and Chiral Control Methodologies

Asymmetric Synthetic Approaches for (S)-Methyl 3-hydroxyhexanoate (B1247844)

The asymmetric synthesis of (S)-methyl 3-hydroxyhexanoate can be achieved through several strategic approaches, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact. These methods primarily focus on the stereoselective reduction of the corresponding β-keto ester, methyl 3-oxohexanoate (B1246410).

Biocatalytic Strategies Utilizing Specific Enzymes

Biocatalysis has emerged as a powerful tool for asymmetric synthesis due to the high enantioselectivity and mild reaction conditions offered by enzymes. Whole-cell systems and isolated enzymes are both employed for the synthesis of chiral hydroxy esters.

Baker's Yeast (Saccharomyces cerevisiae): Baker's yeast is a widely used and readily available biocatalyst for the asymmetric reduction of ketones. The reduction of methyl 3-oxohexanoate using baker's yeast can afford this compound with varying degrees of enantiomeric excess (ee). The success of this biotransformation is influenced by reaction conditions such as substrate concentration, temperature, and the use of co-solvents. While it offers a green and cost-effective method, challenges such as moderate to good enantioselectivity and potential side reactions need to be carefully managed nih.govsemanticscholar.org.

Lipases: Lipases are another class of versatile enzymes in biocatalysis. Candida antarctica lipase (B570770) B (CALB) is particularly noteworthy for its broad substrate specificity and high enantioselectivity. ic.ac.ukorganic-chemistry.org CALB can be employed in the kinetic resolution of racemic methyl 3-hydroxyhexanoate. In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the unreacted (S)-enantiomer. Immobilization of CALB can enhance its stability and reusability, making the process more economically viable. nih.govmdpi.com

| Enzyme System | Substrate | Product | Key Findings |

| Baker's Yeast (Saccharomyces cerevisiae) | Methyl 3-oxohexanoate | This compound | Provides a green and cost-effective route; enantioselectivity is highly dependent on reaction conditions. nih.govsemanticscholar.org |

| Candida antarctica Lipase B (CALB) | Racemic Methyl 3-hydroxyhexanoate | This compound | Effective for kinetic resolution through enantioselective acylation; immobilization improves enzyme stability. ic.ac.uknih.gov |

Chemoenzymatic Route Development

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and highly selective synthetic routes. While a specific, well-established chemoenzymatic route for this compound is not extensively documented in readily available literature, the principles of this approach can be applied. A hypothetical chemoenzymatic route could involve a chemical synthesis to produce the precursor methyl 3-oxohexanoate, followed by a highly enantioselective enzymatic reduction, as described in the biocatalytic section, to yield the desired (S)-enantiomer. This strategy allows for the efficient construction of the carbon skeleton through chemical means while relying on the enzyme for the crucial stereoselective step. The development of such routes is an active area of research, aiming to create more sustainable and efficient manufacturing processes. nih.gov

Asymmetric Catalysis (e.g., Organocatalysis, Metal-mediated)

Asymmetric catalysis using small organic molecules (organocatalysis) or metal complexes with chiral ligands offers a powerful alternative to biocatalysis for the enantioselective synthesis of chiral molecules.

Metal-mediated Catalysis: The asymmetric hydrogenation of β-keto esters is a well-established method for producing chiral β-hydroxy esters with high enantiopurity. Ruthenium complexes bearing the chiral phosphine (B1218219) ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective catalysts for this transformation. wikipedia.org The hydrogenation of methyl 3-oxohexanoate using a Ru-(S)-BINAP catalyst can yield this compound with excellent enantioselectivity, often exceeding 95% ee. harvard.eduresearchgate.net The choice of the BINAP enantiomer ((R) or (S)) dictates the stereochemistry of the product.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Ru-(S)-BINAP | Methyl 3-oxohexanoate | This compound | >95% harvard.eduresearchgate.net |

Organocatalysis: Organocatalysis has gained prominence as a versatile tool in asymmetric synthesis. While specific applications for the direct synthesis of this compound are not as widely reported as metal-mediated methods, organocatalysts have been successfully used for the synthesis of other β-hydroxy esters. nih.gov For instance, chiral amines and their derivatives can catalyze the asymmetric aldol (B89426) reaction between an aldehyde and a ketone, followed by further transformations to yield the desired β-hydroxy ester. The development of organocatalytic methods for the direct, highly enantioselective reduction of β-keto esters is an ongoing area of research. nih.govacs.org

Chiral Pool Synthesis Applications

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. Common chiral pool sources include amino acids, carbohydrates, and terpenes. wikipedia.org While the direct synthesis of a relatively simple molecule like this compound from a complex chiral pool starting material might not be the most efficient approach, the principles can be applied. For instance, a chiral precursor containing a portion of the desired carbon skeleton and the correct stereochemistry could potentially be elaborated to form this compound. However, for this specific target, direct asymmetric synthesis or biocatalytic methods are generally more common and efficient. The application of chiral pool synthesis is more frequently seen in the total synthesis of complex natural products. researchgate.net

Diastereoselective and Enantiomeric Purity Assessment in Synthetic Products

The accurate determination of the diastereomeric and enantiomeric purity of the synthesized this compound is crucial. Several analytical techniques are employed for this purpose.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common and reliable methods for determining enantiomeric excess. masterorganicchemistry.comnih.gov These techniques separate the enantiomers of methyl 3-hydroxyhexanoate, allowing for their individual quantification. The choice of the chiral column and the mobile/stationary phase is critical for achieving good separation (resolution). chromatographyonline.comshimadzu.com By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. This is often achieved by reacting the chiral alcohol with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. nih.gov The signals of these diastereomers are typically resolved in the NMR spectrum (e.g., ¹H or ¹⁹F NMR), and the integration of these signals allows for the determination of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original alcohol.

The combination of these analytical methods provides a robust assessment of the stereochemical outcome of the synthesis, ensuring the high purity of the desired this compound.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Stereoisomer Resolution

The separation of enantiomers is a significant challenge in analytical chemistry due to their identical physical and chemical properties in an achiral environment. Chiral chromatography provides the necessary environment to differentiate between stereoisomers, enabling their resolution and quantification.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile enantiomers like (S)-methyl 3-hydroxyhexanoate (B1247844). The determination of enantiomeric excess (e.e.) is crucial in verifying the stereochemical purity of a sample. This is achieved by employing a chiral stationary phase (CSP) within the GC column that interacts diastereomerically with the enantiomers, leading to different retention times.

The most effective CSPs for separating chiral hydroxy acid methyl esters are typically based on derivatized cyclodextrins. These cyclic oligosaccharides possess a chiral cavity, and their derivatives, such as permethylated or acylated cyclodextrins, offer a variety of interaction mechanisms including inclusion complexation and hydrogen bonding, which are essential for chiral recognition. For the analysis of methyl 3-hydroxyhexanoate, a cyclodextrin-based column, for instance one with a permethylated β-cyclodextrin stationary phase, would be a suitable choice.

The process involves injecting the volatile sample, which is then carried by an inert gas through the heated column. The differential interaction between the (S)- and (R)-enantiomers with the chiral stationary phase results in their separation. The eluting compounds are then ionized and detected by a mass spectrometer, which not only confirms the identity of the compound based on its mass spectrum but also allows for accurate quantification of each enantiomer by integrating the area of their respective chromatographic peaks. Chiral GC analysis has been successfully used to confirm that biologically produced 3-hydroxyalkanoic acids are present in the R-form with a high enantiomeric excess (>99.9%).

Table 1: Representative Chiral GC-MS Parameters for Enantiomeric Analysis

| Parameter | Value/Description |

|---|---|

| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Injector Temp. | 250 °C |

| Oven Program | Initial 60 °C, ramp at 2-5 °C/min to 200 °C, hold for 5 min |

| MS Interface Temp. | 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-200 |

| Analyte | Methyl 3-hydroxyhexanoate |

This table presents a typical, hypothetical set of parameters and would require optimization for the specific instrument and application.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for chiral separations, offering versatility for a wider range of compounds, including those that are not sufficiently volatile for GC. For (S)-methyl 3-hydroxyhexanoate, direct chiral HPLC is the preferred method, utilizing a column packed with a chiral stationary phase (CSP).

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for resolving a broad spectrum of chiral compounds, including esters and alcohols. Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector are widely used. The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral polymer.

Method development typically involves screening different polysaccharide-based columns under various mobile phase conditions. Normal-phase (using hexane/alcohol mixtures), polar organic (using pure alcohol or acetonitrile), and reversed-phase (using water/acetonitrile or water/methanol) modes can be explored to achieve optimal separation. The choice of mobile phase significantly influences the retention and selectivity by altering the interactions between the analyte and the CSP. For methyl 3-hydroxyhexanoate, a normal-phase separation is often a good starting point.

Table 2: Illustrative Chiral HPLC Method Development Strategy

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

|---|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel OD-H) | Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index (RI) | UV at 210 nm or RI |

| Temperature | 25 °C | 25 °C |

This table outlines starting conditions for method development. The optimal conditions are determined experimentally.

Spectroscopic Analysis for Structural Elucidation and Absolute Configuration Assignment

While chromatography separates stereoisomers, spectroscopy provides detailed information about the molecular structure, which is essential for confirming the identity and absolute stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom in the molecule. For stereochemical confirmation, ¹H NMR is particularly useful. The proton attached to the chiral center (C3) is diastereotopic with respect to the two adjacent methylene (B1212753) protons (at C2). This results in distinct chemical shifts and coupling constants for the C2 protons.

The key signal for stereochemical analysis is the methine proton at the C3 position (-CH(OH)-). Its chemical shift and, more importantly, its coupling pattern (multiplicity) provide information about the neighboring protons. It will appear as a multiplet due to coupling with the protons on C2 and C4. The precise values of the vicinal coupling constants (³J) can sometimes be used to infer the preferred conformation around the C2-C3 bond, which is influenced by the stereochemistry. While standard NMR in an achiral solvent will not differentiate between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce separate signals for the (S) and (R) enantiomers, allowing for the determination of enantiomeric purity.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl 3-hydroxyhexanoate

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| C1 (-CH₃) | 0.92 (t) | 13.9 |

| C2 (-CH₂-) | 1.41 (m) | 38.6 |

| C3 (-CH(OH)-) | 4.01 (m) | 67.5 |

| C4 (-CH₂-) | 2.45 (dd) | 41.2 |

| C5 (-C=O) | - | 172.8 |

| C6 (-OCH₃) | 3.68 (s) | 51.6 |

Note: Predicted values are estimates and actual experimental values may vary based on solvent and other conditions. Multiplicity: s=singlet, t=triplet, m=multiplet, dd=doublet of doublets.

Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide definitive information on the absolute configuration of a chiral molecule in solution. researchgate.netguidechem.com This is particularly valuable when single crystals suitable for X-ray crystallography cannot be obtained.

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net Enantiomers produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign), while their standard infrared (IR) absorption spectra are identical. The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with a theoretical spectrum calculated for one enantiomer (e.g., the S-enantiomer) using quantum chemistry methods like Density Functional Theory (DFT). A match between the signs and relative intensities of the major bands in the experimental and calculated spectra provides a confident assignment of the absolute stereochemistry.

ORD is the variation of optical rotation as a function of the wavelength of light. guidechem.com Near an absorption band of a chromophore, the ORD curve shows a characteristic peak and trough, known as a Cotton effect. The sign of the Cotton effect is related to the stereochemistry of the environment around the chromophore. For this compound, the n → π* transition of the carbonyl group in the ester function provides a chromophore that can be analyzed by ORD to help determine the absolute configuration of the C3 stereocenter.

Optimized Sample Preparation and Extraction Protocols for Complex Biological Matrices

The analysis of this compound often requires its extraction from complex biological matrices, such as microbial cultures that produce polyhydroxyalkanoates (PHAs). This compound is a monomer unit of the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. Therefore, sample preparation involves the extraction of the polymer from the cells followed by its depolymerization into constituent methyl esters.

A widely used and robust protocol is based on the acid-catalyzed methanolysis of lyophilized (freeze-dried) bacterial cells. This procedure combines extraction, hydrolysis, and derivatization into a single step.

Protocol Outline:

Cell Harvesting and Washing: The microbial culture is centrifuged to pellet the cells. The supernatant is discarded, and the cell pellet is washed with distilled water or a buffer to remove residual media components.

Lyophilization: The washed cell pellet is freeze-dried to remove all water, yielding a dry cell biomass. This step is critical as water can interfere with the subsequent methanolysis reaction.

Acidic Methanolysis: The dry biomass is transferred to a reaction vial. A solution of 15% (v/v) sulfuric acid in methanol (B129727) is added, along with chloroform (B151607). The vial is sealed and heated at 100 °C for 2-4 hours. During this process, the cell membranes are disrupted, the intracellular PHA polymer is released, and the polymer is transesterified into its constituent methyl esters (methyl 3-hydroxybutyrate (B1226725) and methyl 3-hydroxyhexanoate).

Phase Separation and Extraction: After cooling, water is added to the vial, and the mixture is vortexed. Centrifugation promotes the separation of the organic (chloroform) and aqueous layers. The methyl esters, being hydrophobic, partition into the lower chloroform layer.

Sample Cleanup: The chloroform layer is carefully collected and passed through a drying agent like anhydrous sodium sulfate (B86663) to remove any residual water.

Analysis: The final chloroform solution containing the methyl 3-hydroxyhexanoate is then ready for analysis by chiral GC-MS or other chromatographic techniques.

This protocol ensures efficient and reproducible recovery of the analyte from the cellular matrix, making it suitable for quantitative studies of PHA composition and stereochemistry. spectrabase.com

Biological Roles and Agronomic Research Applications

Contribution to Flavor Perception and Volatile Profiles in Food Systems

The sensory attributes of the two enantiomers of methyl 3-hydroxyhexanoate (B1247844) differ significantly due to the specific interactions of their chiral structures with olfactory receptors. The (S)-(+)-enantiomer is characterized by a weak, aldehyde-like odor. leffingwell.com Its odor threshold in the air is 4380 ng/L, substantially higher than that of its (R)-(-)-counterpart (2.1 ng/L), indicating it is a much less potent aroma compound. leffingwell.com The racemic mixture, which contains both enantiomers, is often described with terms like "sweet woody," "overripe fruity," "pineapple," and "juicy," characteristics largely driven by the more powerful (R)-enantiomer. leffingwell.com

While (S)-methyl 3-hydroxyhexanoate is a component of the volatile profile in fruits like table grapes, its high odor threshold suggests that its individual contribution to the dominant aroma is likely minimal. leffingwell.comnih.gov Instead, it acts as a background note within a complex mixture of volatiles that collectively form the fruit's aromatic signature. Quantitative analysis in food systems aims to understand the concentration of these individual compounds and their relationship to sensory panel evaluations. nih.govresearchgate.net

| Compound | Sensory Description | Odor Threshold (in air) |

|---|---|---|

| (S)-(+)-methyl 3-hydroxyhexanoate | Weak and aldehyde-like leffingwell.com | 4380 ng/L leffingwell.com |

| (R)-(-)-methyl 3-hydroxyhexanoate | Sweet, woody, fruity leffingwell.com | 2.1 ng/L leffingwell.com |

Metabolic Engineering Strategies for Enhanced Production in Host Organisms

While direct metabolic engineering for this compound is not a primary research focus, extensive work has been done to engineer microorganisms for the production of its precursor, 3-hydroxyhexanoate (3HHx). This research is driven by the demand for polyhydroxyalkanoates (PHAs), which are biodegradable bioplastics. researchgate.netresearchgate.net Specifically, the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] has gained attention for its flexible and durable properties. researchgate.netmdpi.commdpi.com

Metabolic engineering strategies aim to channel carbon sources, such as plant oils or sugars, toward the synthesis of (R)-3-hydroxyhexanoyl-CoA, the direct monomer for polymerization. mdpi.comasm.org Key strategies employed in host organisms like Cupriavidus necator and Escherichia coli include:

Introduction of Heterologous Genes : Key enzymes are introduced to create or enhance the metabolic pathway. This includes expressing a PHA synthase (phaC) with a broad substrate specificity that can incorporate 3HHx-CoA and an (R)-specific enoyl-CoA hydratase (phaJ) that converts intermediates from the fatty acid β-oxidation pathway into (R)-3-hydroxyacyl-CoAs. mdpi.comasm.orgresearchgate.net

Deletion of Competing Pathways : To maximize the metabolic flux towards 3HHx production, genes from competing pathways are often deleted. For instance, deleting the gene for β-ketothiolase (phaA or phaB), which is involved in the synthesis of the 3-hydroxybutyrate (B1226725) monomer, can increase the relative incorporation of the 3HHx monomer. mdpi.comresearchgate.netnih.gov

Pathway Optimization and Substrate Feeding : The production of 3HHx is further enhanced by optimizing culture conditions (e.g., pH, temperature, nitrogen source) and utilizing carbon-rich substrates like plant oils (e.g., soybean or palm oil) or co-feeding with precursors like butyrate (B1204436). mdpi.comresearchgate.net

| Host Organism | Key Genetic Modification(s) | Carbon Source | Resulting Product |

|---|---|---|---|

| Cupriavidus sp. Oh_1 | Overexpression of PHA synthetase (phaCRa) and enoyl-CoA hydratase (phaJPa) mdpi.com | Soybean oil mdpi.com | P(3HB-co-3HHx) with up to 27.2 mol% 3HHx mdpi.com |

| Cupriavidus necator | Engineered with an artificial pathway including crotonyl-CoA carboxylase/reductase (ccr) and enoyl-CoA hydratase (phaJ) nih.gov | CO2nih.gov | P(3HB-co-3HHx) with up to 51.7 mol% 3HHx nih.gov |

| Cupriavidus necator H16 | Replacement of native phaC1 with a mutant synthase (phaCAcNSDG); deactivation of β-ketothiolase (phaA) researchgate.net | Palm kernel oil and butyrate researchgate.net | P(3HB-co-3HHx) with 4.2-13.0 mol% 3HHx researchgate.net |

| Escherichia coli | Expression of (R)-specific enoyl-CoA hydratase (phaJ) and PHA synthase (phaC) nih.gov | Glycerol nih.gov | Poly(3-hydroxyoctanoate) (pathway relevant for medium-chain-length monomers) nih.gov |

Influence of Agronomic Practices on this compound Accumulation

Specific research detailing the influence of agronomic practices on the accumulation of this compound is limited. However, it is well-established that agricultural factors significantly impact the chemical composition of crops, including their profile of secondary metabolites and volatile compounds. fao.org Agronomic practices such as fertilization, irrigation, choice of previous crop, and farming system (organic vs. conventional) can alter the metabolic pathways within a plant, thereby affecting the synthesis and accumulation of flavor and aroma compounds. mdpi.commdpi.comnih.gov

For instance, nitrogen fertilization can influence protein and amino acid content, which are precursors to some volatile compounds. nih.gov Similarly, water availability and temperature can induce stress responses in plants, leading to changes in their secondary metabolism and the emission of VOCs. fao.org The choice of crop cultivar is also a major determinant of the volatile profile. nih.gov It can be inferred that these same agronomic factors would likely influence the biosynthesis of fatty acid precursors and the enzymatic activity responsible for esterification, thus affecting the final concentration of this compound in plant tissues. However, dedicated studies are required to establish direct quantitative relationships.

Interplay with Plant Physiology and Developmental Stages

The production of volatile compounds in plants, particularly in fruits, is intrinsically linked to their physiological state and developmental stage. nih.gov this compound, as a volatile ester, is synthesized as part of the complex biochemical changes that occur during fruit ripening. mdpi.com Fruit ripening is a genetically programmed process involving significant shifts in metabolism, leading to changes in color, texture, and the production of a characteristic aromatic profile. nih.govnih.gov

The biosynthesis of esters, which are major contributors to the "fruity" aroma of many species, typically increases dramatically as the fruit matures. nih.govmdpi.com This process is often regulated by plant hormones, such as ethylene (B1197577) in climacteric fruits, which trigger the expression of genes involved in the synthesis of alcohols and acyl-CoAs (from fatty acid and amino acid metabolism) and the enzymes that catalyze their esterification. mdpi.comnih.gov Studies on various fruits, including bananas and strawberries, show that the concentration and composition of volatile esters change significantly throughout the ripening process. nih.govmdpi.com Therefore, the accumulation of this compound is expected to be developmentally regulated, with concentrations likely being low in immature fruit, peaking in ripe fruit, and potentially declining in overripe or senescent fruit. mdpi.commdpi.com

Emerging Research Avenues and Future Perspectives

Development of Novel Biocatalytic Systems for Sustainable Production

The shift towards green chemistry has placed a significant emphasis on biocatalysis for the production of enantiomerically pure compounds. (S)-methyl 3-hydroxyhexanoate (B1247844) is a key monomer in the production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), a biodegradable polymer with properties comparable to petroleum-based plastics. mdpi.comnih.govfrontiersin.org Research is focused on developing and optimizing microbial and enzymatic systems for its efficient and sustainable synthesis.

Engineered strains of bacteria, particularly Cupriavidus necator (formerly Ralstonia eutropha), are at the forefront of this research. nih.govfrontiersin.orgnih.govresearchgate.net These microorganisms can produce P(3HB-co-3HHx) from a variety of carbon sources, including renewable feedstocks like vegetable oils and even CO2. nih.govnih.gov Genetic modification plays a crucial role in enhancing the incorporation of the 3-hydroxyhexanoate (3HHx) monomer. Key strategies include:

Introducing Specific Enzymes: The introduction of genes for enzymes like (R)-specific enoyl-CoA hydratase (PhaJ) and PHA synthase (PhaC) with broad substrate specificity is critical for converting fatty acid metabolism intermediates into (R)-3-hydroxyhexanoyl-CoA, the direct precursor for polymerization. mdpi.comnih.govnih.gov

Metabolic Pathway Engineering: Deletion of competing pathways, such as the gene for acetoacetyl-CoA reductase (phaB), can redirect metabolic flux towards the synthesis of the 3HHx monomer, although this can sometimes compromise cell growth. nih.govfrontiersin.org Identifying novel strains with a natural capacity for high 3HHx production is an alternative strategy to avoid such disruptive modifications. mdpi.comnih.gov

Utilizing Diverse Feedstocks: A significant area of research is the use of sustainable and low-cost carbon sources. Studies have demonstrated the production of P(3HB-co-3HHx) from plant oils, fatty acids, and, notably, from CO2 in hydrogen-oxidizing bacteria, presenting a path to carbon-neutral bioplastic production. nih.govresearchgate.net

The table below summarizes various biocatalytic systems being explored for the production of 3-hydroxyhexanoate-containing polymers.

| Microbial Strain | Key Genetic Modification(s) | Carbon Source(s) | 3HHx mol% Achieved |

| Cupriavidus necator H16 (Recombinant) | Introduction of phaJ (enoyl-CoA hydratase) and phaC (PHA synthase) from other species. | Fructose, Plant Oils | Up to 18.1% |

| Cupriavidus necator MF01 (Recombinant) | Introduction of ccr (crotonyl-CoA carboxylase/reductase) and emd (ethylmalonyl-CoA decarboxylase) | CO2 | Up to 47.7% |

| Cupriavidus sp. Oh_1 (Novel Isolate) | Introduction of phaC from R. aetherivorans and phaJ from P. aeruginosa | Soybean Oil | Up to 27.2% |

| Escherichia coli JM109 (Recombinant) | Harboring 11 heterologous genes including ccr and emd | Glucose | 14% |

This table is generated based on data from multiple research articles to illustrate the diversity of approaches. mdpi.comfrontiersin.orgnih.govfrontiersin.org

Future work will likely focus on discovering new, robust enzymes through metagenomic screening and protein engineering to improve catalytic efficiency and substrate specificity. frontiersin.org Optimizing fermentation processes and developing efficient downstream processing methods are also critical for making biocatalytic production economically viable on an industrial scale.

Integration of Systems Biology and Metabolomics for Comprehensive Understanding

To fully optimize the biocatalytic production of (S)-methyl 3-hydroxyhexanoate precursors, a deeper understanding of the host organism's metabolic network is essential. Systems biology, which integrates various "-omics" data (genomics, transcriptomics, proteomics, and metabolomics), provides a holistic view of cellular processes.

Metabolomics studies can identify key intracellular metabolites and bottlenecks in the engineered pathways leading to 3-hydroxyhexanoate synthesis. For instance, analyzing the pool of acyl-CoA intermediates can reveal the efficiency of the β-oxidation cycle or de novo fatty acid synthesis pathways in providing the necessary C6 precursors. The NIH's Metabolomics Workbench lists 3-hydroxyhexanoate as a recognized metabolite, facilitating its identification in complex biological samples. metabolomicsworkbench.org

Research on high-3HHx-producing strains has shown that the upregulation of operons encoding for β-oxidation is a key factor. mdpi.comnih.gov This insight, gained from a systems-level analysis, suggests that enhancing the expression of these native pathways could be as important as introducing foreign enzymes. Similarly, understanding the regulation of central carbon metabolism is crucial, as the precursor acetyl-CoA is central to both cell growth and product formation. frontiersin.org

Future perspectives in this area include:

Flux Balance Analysis (FBA): Creating detailed metabolic models of producer strains like C. necator to predict the effects of genetic modifications on metabolic fluxes and guide rational strain design.

Multi-Omics Integration: Combining transcriptomic and proteomic data with metabolomic profiles to understand the regulatory networks that control pathway expression in response to different conditions or genetic changes.

Isotope Labeling Studies: Using stable isotopes like ¹³C to trace the flow of carbon from the feedstock to the final product, providing precise information on pathway utilization and identifying previously unknown metabolic routes.

By integrating these systems-level approaches, researchers can move beyond single-gene modifications to a more comprehensive and predictive engineering of microbial cell factories for optimized production of (S)-3-hydroxyhexanoyl-CoA.

Exploration of Bio-Inspired Synthetic Routes

Nature's enzymatic pathways, honed by evolution for remarkable efficiency and stereoselectivity, serve as a powerful source of inspiration for synthetic chemists. The development of bio-inspired synthetic routes aims to mimic the function of enzymes using small-molecule catalysts (organocatalysts) or metal complexes under mild conditions. researchgate.netrsc.orgxiahepublishing.com

The key enzymatic transformation in the formation of the chiral center in (S)-3-hydroxyhexanoate is the stereoselective reduction of a β-keto group. This is a common motif in biological pathways. Bio-inspired approaches could mimic this transformation through:

Asymmetric Hydrogenation: Developing chiral metal catalysts (e.g., based on Ruthenium or Rhodium) that can hydrogenate methyl 3-oxohexanoate (B1246410) to this compound with high enantioselectivity. This mimics the action of ketoreductases that use NADH or NADPH as the hydride source. nih.gov

Biomimetic Aldol (B89426) Reactions: While not a direct route, research into biomimetic aldol reactions showcases the potential of using chiral catalysts to construct β-hydroxy esters from simpler precursors, mimicking the strategy of aldolase (B8822740) enzymes. researchgate.netrsc.org

The advantage of these chemo-catalytic routes is that they can often be performed at higher substrate concentrations than enzymatic reactions and avoid the need for complex biological media and cofactor regeneration systems. nih.gov Research in this area seeks to bridge the gap between the selectivity of enzymes and the scalability of traditional chemical synthesis. Future work will focus on designing more efficient and robust catalysts that can operate in greener solvents with high turnover numbers, providing a viable synthetic alternative to purely biological production methods.

Interdisciplinary Research at the Interface of Chemical Biology and Agricultural Science

The unique stereochemistry of molecules is critically important in agriculture, where the biological activity of pesticides, herbicides, and plant growth regulators is often confined to a single enantiomer. mdpi.comnih.govtaylorfrancis.comnih.gov As of 2023, approximately 43% of newly introduced agrochemicals are chiral, yet the majority are still sold as racemic mixtures. nih.govnih.gov This highlights a significant opportunity for developing enantiomerically pure agrochemicals to increase efficacy and reduce the environmental load of inactive isomers. mdpi.com

While direct applications of this compound in agriculture have not been extensively reported, its status as a chiral β-hydroxy ester makes it an interesting candidate for interdisciplinary research. Chemical biology provides the tools to probe the potential roles of such molecules in agricultural systems.

Future research avenues could include:

Probing Plant-Microbe Interactions: Investigating whether this compound or its derivatives can act as signaling molecules in the rhizosphere, influencing beneficial plant-microbe symbiosis or inhibiting pathogenic organisms.

Screening for Bioactivity: Utilizing high-throughput screening methods to test the compound for herbicidal, fungicidal, or insecticidal properties. The chirality is key, as the (R)-enantiomer might have drastically different or no activity.

Precursor for Novel Agrochemicals: Using this compound as a chiral building block for the synthesis of more complex active ingredients. Its defined stereocenter can be used to control the stereochemistry of the final product, which is a crucial aspect of modern agrochemical design. researchgate.net

This interdisciplinary approach, combining synthetic chemistry, molecular biology, and plant science, is essential for discovering the next generation of sustainable and effective agricultural products. The study of chiral molecules like this compound could uncover novel modes of action and lead to the development of more targeted and environmentally benign crop protection solutions.

Q & A

Basic Research Questions

Q. What are the primary methods for characterizing the purity and structure of (S)-methyl 3-hydroxyhexanoate?

- Methodological Answer :

- Chromatography : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity (>98% as per commercial standards) .

- Spectroscopy : Confirm structure via (e.g., δ 3.79 ppm for methoxy groups) and mass spectrometry (molecular ion peak at m/z 146.18 for CHO) .

- CAS Registry : Cross-verify using CAS No. 21188-58-9 and IUPAC Standard InChIKey (ACCRBMDJCPPJDX-UHFFFAOYSA-N) .

Q. What are the recommended storage and handling protocols for this compound?

- Methodological Answer :

- Storage : Store at ≤-20°C in airtight containers to prevent degradation .

- Handling : Use nitrile gloves and a lab coat to avoid skin contact. Conduct work in a fume hood with respiratory protection if aerosolization is possible .

- Safety : Classified as Xi (Irritant); rinse eyes with water for 15 minutes upon exposure and seek medical attention .

Q. How is this compound synthesized in laboratory settings?

- Methodological Answer :

- Esterification : React 3-hydroxyhexanoic acid with methanol under acid catalysis (e.g., HCl).

- Purification : Isolate via distillation or column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) .

- Scale-Up : Adapt protocols from methyl ester syntheses (e.g., methyl 2-acetyl derivatives), optimizing for enantiomeric purity via chiral column separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Comparative Assays : Replicate studies using standardized protocols (e.g., enzyme inhibition assays) under controlled conditions (pH, temperature).

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., ethyl 3-hydroxyhexanoate in flavor studies) to identify structure-activity relationships .

- Contamination Checks : Verify compound purity via GC-MS to rule out artifacts from degradation or impurities .

Q. What advanced analytical techniques are suitable for quantifying this compound in polyhydroxyalkanoate (PHA) matrices?

- Methodological Answer :

- GC-MS with Derivatization : Convert PHA monomers to trimethylsilyl (TMS) esters for enhanced volatility. Use 3-hydroxydecanoate as an internal standard .

- UHPLC-ESI-Q-TOF-MSE : Achieve high sensitivity (LOD: 0.00085 µg·g) for trace quantification in complex biological samples .

- NMR Spectroscopy : Employ -NMR to distinguish this compound from racemic mixtures in copolymer analysis .

Q. How can metabolic engineering optimize microbial production of this compound-derived PHAs?

- Methodological Answer :

- Pathway Engineering : Modify Pseudomonas spp. to overexpress phaC genes for medium-chain-length PHA synthesis .

- Substrate Feeding : Use hexanoate or related fatty acids as carbon sources to bias monomer incorporation toward 3-hydroxyhexanoate .

- Fermentation Optimization : Adjust C/N ratios and oxygen levels to enhance yield. Monitor via offline GC-MS .

Q. What strategies mitigate enantiomeric interference in stereoselective synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Use lipases (e.g., Candida antarctica Lipase B) for kinetic resolution of racemic mixtures .

- Dynamic Kinetic Resolution (DKR) : Combine enzymatic selectivity with metal catalysts (e.g., ruthenium) to racemize undesired enantiomers in situ .

- Crystallization-Induced Asymmetric Transformation : Leverage solvent systems to preferentially crystallize the (S)-enantiomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.